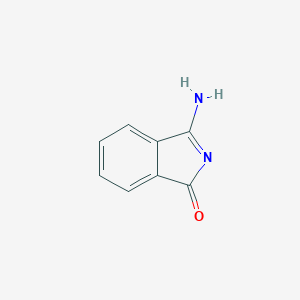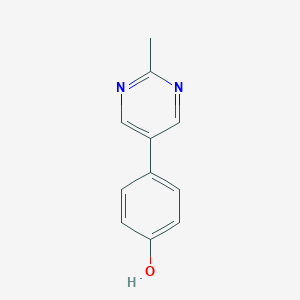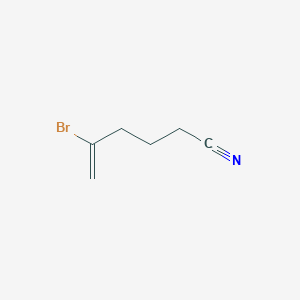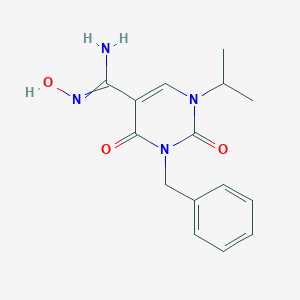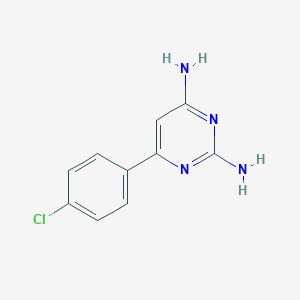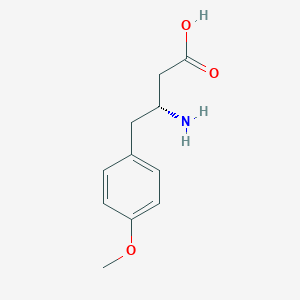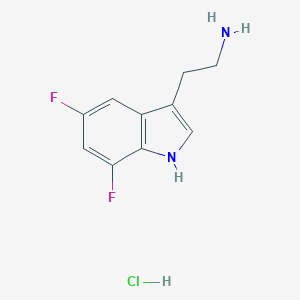
6-Acetyl-5-ethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-5-ethylcyclohex-2-en-1-one, also known as AECH, is a cyclic ketone that is commonly used in scientific research. AECH is a versatile compound that has a wide range of applications in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
6-Acetyl-5-ethylcyclohex-2-en-1-one has a unique structure that allows it to interact with various biological molecules. It can form hydrogen bonds with proteins and nucleic acids, and it can also interact with metal ions. 6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemische Und Physiologische Effekte
6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can improve cognitive function and memory in animal models of Alzheimer's disease. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
6-Acetyl-5-ethylcyclohex-2-en-1-one is a versatile compound that has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also stable and has a long shelf life. However, there are some limitations to the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one in laboratory experiments. It can be difficult to handle and store due to its low melting point and high volatility. 6-Acetyl-5-ethylcyclohex-2-en-1-one can also be toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Acetyl-5-ethylcyclohex-2-en-1-one. One area of interest is the development of new synthetic methods for 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives. Another area of interest is the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one as a fluorescent probe for bioimaging. 6-Acetyl-5-ethylcyclohex-2-en-1-one could also be used as a starting material for the synthesis of new drugs with potential therapeutic applications. Finally, the biological activity of 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives could be further explored in order to better understand their mechanism of action and potential uses in medicine.
Synthesemethoden
6-Acetyl-5-ethylcyclohex-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and 2,4-pentanedione. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of 6-Acetyl-5-ethylcyclohex-2-en-1-one is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-5-ethylcyclohex-2-en-1-one is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a flavoring agent in the food industry. In scientific research, 6-Acetyl-5-ethylcyclohex-2-en-1-one is used as a reagent in the synthesis of chiral compounds and as a building block in the synthesis of natural products. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Eigenschaften
CAS-Nummer |
182866-45-1 |
|---|---|
Produktname |
6-Acetyl-5-ethylcyclohex-2-en-1-one |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
6-acetyl-5-ethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4,6,8,10H,3,5H2,1-2H3 |
InChI-Schlüssel |
DQECZBXTXWNLQF-UHFFFAOYSA-N |
SMILES |
CCC1CC=CC(=O)C1C(=O)C |
Kanonische SMILES |
CCC1CC=CC(=O)C1C(=O)C |
Synonyme |
2-Cyclohexen-1-one, 6-acetyl-5-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



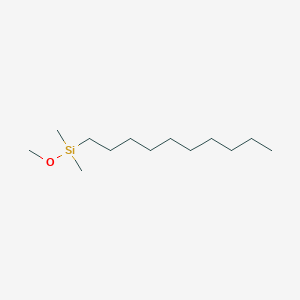
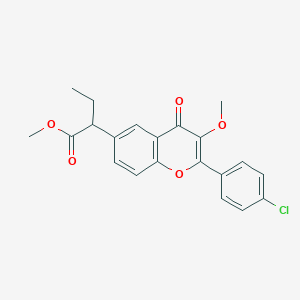
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
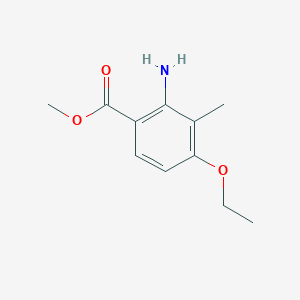
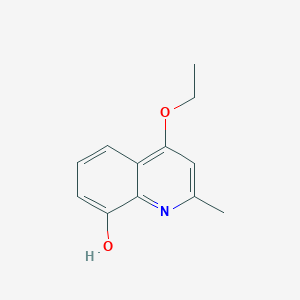
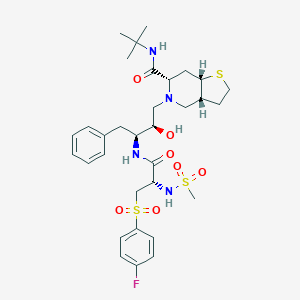
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
